1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2,3-dimethylphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,3-dimethoxybenzyl group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to introduce the 2,3-dimethoxybenzyl group.
Substitution with 2,3-dimethylphenyl group: Finally, the compound is further reacted with 2,3-dimethylphenyl chloride under similar conditions to introduce the 2,3-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(2,3-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzyl-4-phenylpiperazine: Lacks the methoxy and methyl substituents, leading to different pharmacological properties.
1-(2,3-dimethoxybenzyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups, which may affect its binding affinity and activity.
1-(2,3-dimethylphenyl)-4-phenylpiperazine: Lacks the methoxy groups, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-7-5-9-19(17(16)2)23-13-11-22(12-14-23)15-18-8-6-10-20(24-3)21(18)25-4/h5-10H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGFXCUPJNOFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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